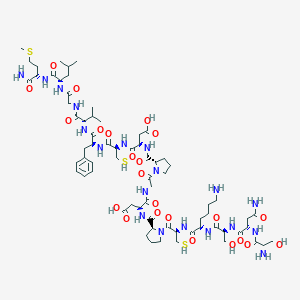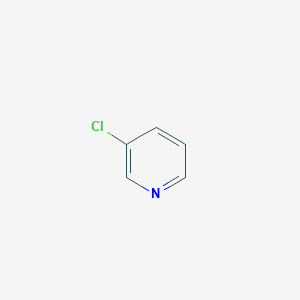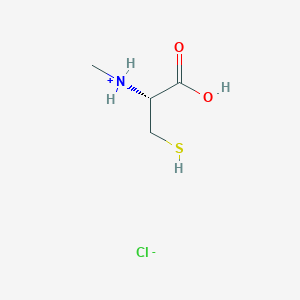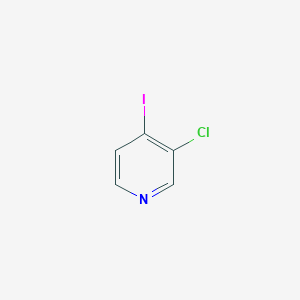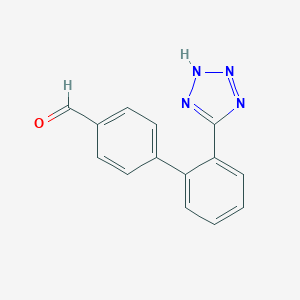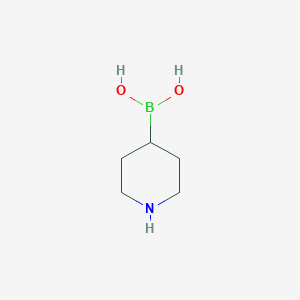
Piperidin-4-ylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including Piperidin-4-ylboronic acid analogs, can be achieved through various methods, including enantioselective [4 + 2] cycloaddition reactions and 1,3-dipolar cycloaddition processes. For instance, enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines with acyclic enones or ynones provides a concise route to sulfamidate-fused 2,6-disubstituted piperidin-4-ones, showcasing the utility of piperidine scaffolds in constructing complex molecular architectures with high diastereo- and enantioselectivity (Liu et al., 2013).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, such as Piperidin-4-ylboronic acid, is characterized by the piperidine ring's conformation and its substituents. Crystal and molecular structure analyses, including single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum studies, reveal that piperidine rings typically adopt a chair conformation, with substituents influencing the overall molecular geometry and stability. This conformational feature is crucial for the compound's reactivity and interaction with other molecules (Szafran et al., 2007).
Chemical Reactions and Properties
Piperidin-4-ylboronic acid and its derivatives participate in various chemical reactions, showcasing their versatility. They serve as key intermediates in reactions such as asymmetric 1,4-addition of organoboron reagents to pyridinones, demonstrating their utility in the asymmetric synthesis of complex molecules. These reactions not only highlight the chemical reactivity of piperidine derivatives but also their potential in the development of new synthetic methodologies and the construction of pharmacologically relevant compounds (Senda et al., 2001).
Applications De Recherche Scientifique
Corrosion Inhibition : Piperidine derivatives, including Piperidin-4-ylboronic acid, have been studied for their corrosion inhibition properties. For example, S. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. They found these derivatives to be effective in inhibiting corrosion, highlighting their potential utility in materials science and engineering (S. Kaya et al., 2016).
Antibacterial Agents : Piperidine derivatives have also been explored for their antimicrobial properties. R. Kumar et al. (2008) discovered that certain spiro-piperidin-4-ones exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (R. Kumar et al., 2008).
Synthesis of Pharmaceutical Compounds : Piperidin-4-ylboronic acid is used in the synthesis of various pharmaceutical compounds. Urban Košak et al. (2014) presented a straightforward method for synthesizing orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, important building blocks in medicinal chemistry (Urban Košak et al., 2014).
Cancer Research : Some studies have investigated the role of Piperidin-4-ylboronic acid derivatives in cancer research. For instance, a study on Aurora kinase inhibitors, which are crucial in cancer treatment, involved compounds derived from Piperidin-4-ylboronic acid (ロバート ヘンリー,ジェームズ, 2006).
Optical Applications : Piperidin-4-ylboronic acid derivatives have also been studied for their potential in optical applications. M. A. Doss et al. (2017) conducted a comprehensive experimental and computational study on a Piperidin-4-one containing picrate, highlighting its possible applications in nonlinear optics (M. A. Doss et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
piperidin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO2/c8-6(9)5-1-3-7-4-2-5/h5,7-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBWBVAONQOOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCNCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554568 | |
| Record name | Piperidin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-ylboronic acid | |
CAS RN |
120347-72-0 | |
| Record name | Piperidin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



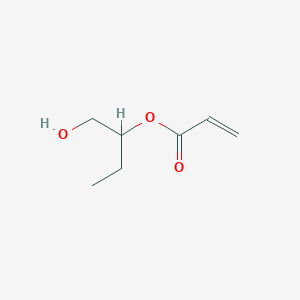
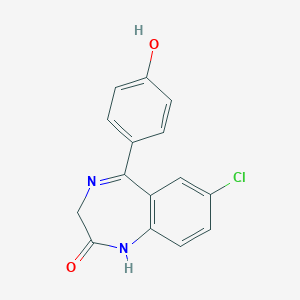
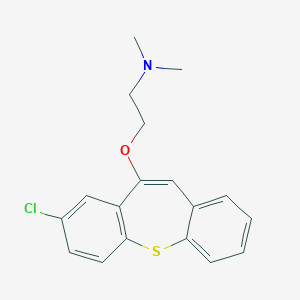
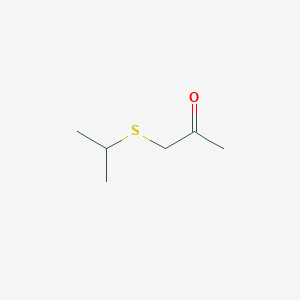
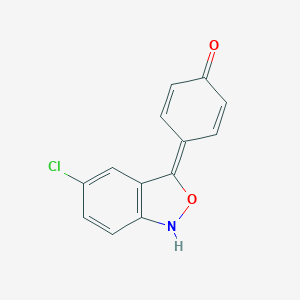
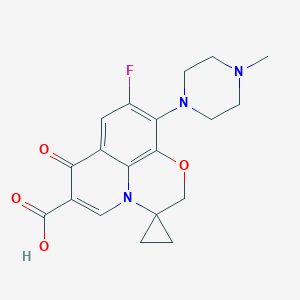
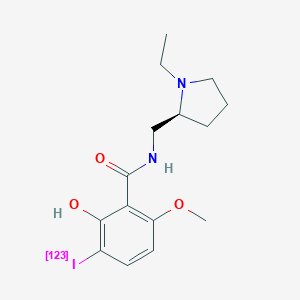
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)
